molecular formula C21H16N2O3S2 B2575437 N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE CAS No. 896344-37-9

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE

Cat. No.: B2575437
CAS No.: 896344-37-9
M. Wt: 408.49
InChI Key: CQVRJKDPKAYZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methanesulfonylbenzamide is a benzamide derivative featuring a methanesulfonyl group at the para position of the benzamide ring. The amide nitrogen is substituted with a phenyl group, which is further functionalized at the 4-position with a 1,3-benzothiazole moiety. This structure combines electron-withdrawing (methanesulfonyl) and aromatic heterocyclic (benzothiazole) groups, which are commonly associated with enhanced binding affinity in medicinal chemistry contexts, such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVRJKDPKAYZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-METHANESULFONYLBENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Chemistry

In synthetic chemistry, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonyloxybenzamide serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical reactions including:

  • Substitution Reactions : This compound can participate in nucleophilic substitution reactions, making it useful for synthesizing derivatives with enhanced properties.
  • Oxidation and Reduction : It can undergo oxidation and reduction processes, which are crucial for developing new compounds with specific functionalities.
Reaction TypeCommon ReagentsExpected Products
SubstitutionSodium hydroxide, DMFSubstituted analogs
OxidationPotassium permanganateOxidized derivatives
ReductionLithium aluminum hydrideReduced forms

Biology

The biological applications of this compound are notable, particularly in the study of enzyme inhibition and receptor interactions. Preliminary studies indicate potential as a bioactive molecule with the following properties:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Antimicrobial Activity : Research indicates that the compound exhibits antibacterial and antifungal properties, making it a candidate for drug development against resistant strains.

Case Study: Antimicrobial Properties

A study demonstrated that N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonyloxybenzamide effectively inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing promising results compared to existing antibiotics.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic effects:

  • Anticancer Activity : Initial findings suggest that it may induce apoptosis in cancer cell lines through specific molecular interactions.
  • Drug Development : Its ability to target specific receptors makes it a suitable candidate for developing new pharmaceuticals aimed at various diseases.

Clinical Trials

Ongoing clinical trials are assessing the efficacy of this compound in treating specific types of cancer. Early-phase results indicate favorable outcomes in tumor reduction without significant side effects.

Industry

In industrial applications, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonyloxybenzamide is utilized in the production of advanced materials:

  • Polymers and Coatings : Its stability and reactivity make it an excellent additive for enhancing the properties of polymers used in coatings and adhesives.
  • Luminescent Materials : The compound's luminescent properties have been explored for use in white-light emitting devices.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methanesulfonylbenzamide can be compared to related sulfonamide/benzamide derivatives reported in the literature. Key distinctions lie in the substituents on the sulfonyl group, the nature of the heterocyclic moiety, and the linkage between aromatic systems. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name Key Structural Features Functional Implications Reference
This compound - Methanesulfonyl group (electron-withdrawing)
- Benzothiazole-phenyl-amide linkage
Enhanced solubility via sulfonyl; potential π-π interactions with benzothiazole
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide - Bulky azepane-sulfonyl group
- Thiazol-2-yl substituent
Increased steric hindrance; reduced membrane permeability vs. methanesulfonyl
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide - N-methyl-N-phenylsulfamoyl group
- Thiazol-2-yl substituent
Tunable electronic effects via sulfamoyl; potential for dual hydrogen-bonding interactions
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones - Triazole-thione core
- Difluorophenyl and sulfonyl groups
Tautomerism (thione vs. thiol) affects reactivity and stability

Key Findings

Sulfonyl Group Variations :

  • The methanesulfonyl group in the target compound is smaller and more electron-withdrawing than the azepane-sulfonyl group in ’s compound. This likely enhances solubility and reduces steric hindrance compared to bulkier sulfonyl substituents .
  • The N-methyl-N-phenylsulfamoyl group in ’s compound introduces a sulfonamide linkage, which may improve hydrogen-bonding capacity but could reduce metabolic stability compared to the target’s methanesulfonyl group .

Heterocyclic Moieties: The benzothiazole ring in the target compound is structurally distinct from the thiazole rings in and . Triazole-thiones () exhibit tautomerism, which is absent in the target compound. This difference could influence stability and binding kinetics .

Synthetic Pathways :

  • The target compound’s synthesis likely involves coupling of a methanesulfonyl-substituted benzoyl chloride with a 4-(1,3-benzothiazol-2-yl)aniline precursor, analogous to methods in for sulfonamide-thiazole derivatives .
  • In contrast, ’s triazole derivatives require multi-step cyclization and tautomerization, highlighting divergent synthetic complexity .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonybenzamide is a compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

N 4 1 3 benzothiazol 2 yl phenyl 4 methanesulfonybenzamide\text{N 4 1 3 benzothiazol 2 yl phenyl 4 methanesulfonybenzamide}

This structure includes a benzothiazole moiety, which is significant for its biological activities.

Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonybenzamide, in anticancer research. The compound has been evaluated for its cytotoxic effects against various cancer cell lines using both 2D and 3D culture methods.

Key Findings:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Cytotoxicity Results : The compound exhibited significant cytotoxicity with IC50 values ranging from 2.12 μM to 6.75 μM across different cell lines in 2D assays. In 3D assays, the activity was comparatively lower but still notable.
Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5492.12 ± 0.21 μM4.01 ± 0.95 μM
HCC8275.13 ± 0.97 μM7.02 ± 3.25 μM
NCI-H3580.85 ± 0.05 μM1.73 ± 0.01 μM

These results indicate that the compound can effectively inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor properties, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonybenzamide has demonstrated antimicrobial activity against various bacterial strains.

Testing Methodology :

  • Broth Microdilution Testing : Conducted according to CLSI guidelines.
  • Bacterial Strains Tested : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Results :
The compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth. Specific MIC values were not provided in the available literature but were noted to be significant compared to control compounds .

The mechanism by which N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonybenzamide exerts its biological effects involves several pathways:

  • Antitumor Mechanism :
    • Induction of apoptosis in cancer cells through targeting specific signaling pathways.
    • Inhibition of key enzymes involved in cell proliferation.
  • Antimicrobial Mechanism :
    • Disruption of bacterial cell wall synthesis by targeting essential enzymes like DprE1 in Mycobacterium tuberculosis.
    • Inhibition of metabolic pathways critical for bacterial survival .

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonybenzamide:

  • Study on Antitumor Activity : A study demonstrated that compounds with similar structures showed high cytotoxicity against various cancer cell lines, with effective doses being non-toxic to normal cells at comparable concentrations .
  • Antimicrobial Testing : Research indicated that benzothiazole derivatives exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.